Product packaging for Isopropyl 2-chloropropionate(Cat. No.:CAS No. 40058-87-5)

Isopropyl 2-chloropropionate

Cat. No.: B1596570
CAS No.: 40058-87-5
M. Wt: 150.6 g/mol
InChI Key: BOKVSRHWZPCJRN-UHFFFAOYSA-N
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Description

Significance of Alpha-Halogenated Esters in Organic Synthesis

Alpha-halogenated esters, where the halogen is positioned on the carbon atom adjacent to the carbonyl group, are of particular importance. This specific arrangement activates the alpha-carbon, making it susceptible to nucleophilic attack and facilitating a wide range of chemical transformations. Their utility is demonstrated in their application as precursors for various functional groups and their role in the construction of carbon-carbon and carbon-heteroatom bonds. The reactivity of the carbon-halogen bond allows for substitution reactions, while the ester group can be hydrolyzed or otherwise modified, providing a dual-functional handle for synthetic chemists.

A notable application of alpha-halogenated esters is in the synthesis of aryloxy-phenoxy propionates, an important class of herbicides. mdpi.com These herbicides function by inhibiting the acetyl-coenzyme A carboxylase enzyme, which is crucial for fatty acid biosynthesis in grasses. mdpi.com The synthesis of these herbicides often involves the reaction of a phenol (B47542) with an alpha-chloropropionate ester. mdpi.com

Furthermore, alpha-haloesters are instrumental in polymer chemistry, where they can act as initiators in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). smolecule.comscispace.com This allows for the synthesis of well-defined polymers with specific architectures and functionalities.

The chirality of many alpha-halogenated esters adds another dimension to their significance. The stereoselective synthesis or resolution of these esters provides access to enantiomerically pure compounds, which are critical in the pharmaceutical and agrochemical industries. dur.ac.uk For instance, the herbicidal activity of certain phenoxypropionate herbicides is often specific to one enantiomer. dur.ac.uk

Overview of Isopropyl 2-chloropropionate as a Research Subject

This compound, with the chemical formula C₆H₁₁ClO₂, is a specific alpha-halogenated ester that serves as a key intermediate in various synthetic processes. nist.gov It is a colorless liquid and is recognized as the isopropyl ester of 2-chloropropionic acid. nist.gov

Research involving this compound often centers on its role as a building block in the synthesis of more complex molecules. For example, it is utilized in the preparation of certain herbicides. google.com The synthesis of optically active alkyl 2-chloropropionates, including the isopropyl ester, is of particular interest for producing enantiomerically pure agrochemicals. google.comgoogle.com

The reactivity of this compound is also a subject of study. Like other alpha-chloroesters, the chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity is harnessed in various chemical transformations.

Scope and Research Trajectory of this compound Studies

The research trajectory for this compound and related alpha-halogenated esters has evolved from fundamental reactivity studies to sophisticated applications in stereoselective synthesis and polymer science.

Initial research focused on understanding the fundamental chemical properties and reactions of these compounds, such as their synthesis and hydrolysis. chemicalbook.com A significant area of investigation has been the stereoselective hydrolysis of 2-chloropropionate esters. dur.ac.ukgoogle.com The use of enzymes, such as lipases, to selectively hydrolyze one enantiomer of a racemic mixture of the ester has been a key focus, providing a method for obtaining optically active 2-chloropropionic acid and the corresponding unreacted ester. dur.ac.ukgoogle.com This is particularly relevant for the synthesis of chiral herbicides where only one enantiomer is biologically active. dur.ac.uk

More recent research has explored the use of 2-chloropropionate esters as initiators in controlled polymerization reactions. For instance, related esters like ethyl 2-chloropropionate and methyl 2-chloropropionate have been used as initiators in Atom Transfer Radical Polymerization (ATRP) to synthesize polymers with controlled molecular weights and low polydispersity. smolecule.comlookchem.com While direct studies on this compound in this specific application are less common in the provided results, the principles are transferable.

Kinetic studies on the solvolysis of related compounds, such as isopropyl chlorothioformate, provide insights into the reaction mechanisms of these types of esters, indicating pathways that can be influenced by solvent nucleophilicity and ionizing power. mdpi.comnih.gov These fundamental studies are crucial for optimizing reaction conditions for synthetic applications.

The table below summarizes the key research areas involving this compound and its closely related analogues.

Research AreaFocusKey Findings
Agrochemical Synthesis Use as an intermediate in the synthesis of herbicides, particularly phenoxypropionates.This compound is a precursor to herbicidally active compounds. The synthesis of optically pure enantiomers is crucial for efficacy. mdpi.comdur.ac.ukgoogle.com
Stereoselective Reactions Enzymatic resolution of racemic 2-chloropropionate esters to produce enantiomerically pure compounds.Lipases can selectively hydrolyze one enantiomer, providing access to optically active acids and esters. dur.ac.ukgoogle.com
Polymer Chemistry Use of related alpha-chloroesters as initiators in Atom Transfer Radical Polymerization (ATRP).Enables the synthesis of well-defined polymers with specific end-groups and architectures. smolecule.comscispace.comustc.edu.cn
Kinetic and Mechanistic Studies Investigation of solvolysis and other reactions to understand reaction mechanisms.The reaction pathways are influenced by factors like solvent properties and the structure of the ester. mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11ClO2 B1596570 Isopropyl 2-chloropropionate CAS No. 40058-87-5

Properties

CAS No.

40058-87-5

Molecular Formula

C6H11ClO2

Molecular Weight

150.6 g/mol

IUPAC Name

propan-2-yl 2-chloropropanoate

InChI

InChI=1S/C6H11ClO2/c1-4(2)9-6(8)5(3)7/h4-5H,1-3H3

InChI Key

BOKVSRHWZPCJRN-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C(C)Cl

Canonical SMILES

CC(C)OC(=O)C(C)Cl

Other CAS No.

40058-87-5

physical_description

Isopropyl 2-chloropropionate appears as a colorless liquid with a pungent odor. About the same density as water and insoluble in water. Vapors are heavier than air. May be toxic by ingestion and skin absorption.

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Direct Esterification Approaches

Direct esterification is a fundamental and widely employed method for synthesizing esters. This approach involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst.

Esterification of 2-Chloropropionic Acid with Isopropanol (B130326)

The synthesis of isopropyl 2-chloropropionate can be achieved through the direct esterification of 2-chloropropionic acid with isopropanol. ontosight.aismolecule.com This reaction is reversible and typically requires a catalyst to drive the equilibrium towards the formation of the ester. ceon.rs The general reaction is as follows:

CH₃CHClCOOH + (CH₃)₂CHOH ⇌ CH₃CHClCOOCH(CH₃)₂ + H₂O

This method is a straightforward application of Fischer esterification. The synthesis of the (R)-enantiomer of this compound specifically involves the reaction of (R)-2-chloropropionic acid with isopropanol. ontosight.ai

Catalytic Systems for Esterification

Various catalytic systems can be employed to facilitate the esterification of 2-chloropropionic acid with isopropanol. Acid catalysts are commonly used to protonate the carbonyl group of the carboxylic acid, thereby increasing its electrophilicity and promoting nucleophilic attack by the alcohol. ceon.rs

Studies have investigated the use of different catalysts to optimize the synthesis of related compounds like isopropyl chloroacetate. For instance, inorganic salts such as Ce(SO₄)₂·4H₂O and NaHSO₄, as well as PCl₃, have been evaluated as catalysts. bibliomed.org In one study, using Ce(SO₄)₂·4H₂O as a catalyst with a molar ratio of chloroacetic acid to isopropanol of 1.0:1.3 and a catalyst amount of 3.5% of the chloroacetic acid weight, different reaction times were explored. bibliomed.org Another approach utilized lanthanum dodecyl sulfate (B86663) (LDDS) as a water-tolerant Lewis acid catalyst for the esterification of chloroacetic acid with isopropanol, achieving a 98.3% conversion under optimized conditions. scielo.br While these examples pertain to isopropyl chloroacetate, the principles can be applied to the synthesis of this compound.

The choice of catalyst can significantly influence the reaction rate and yield. For example, in the synthesis of isopropyl chloroacetate, the yield increased with reaction time up to 4 hours, reaching a maximum of 98.62%. bibliomed.org

Chlorination of Isopropyl Lactate (B86563) Derivatives

An alternative and often preferred synthetic route to this compound involves the chlorination of isopropyl lactate. This method is particularly useful for producing optically active esters with high purity. epo.org

Reactions with Thionyl Chloride

Thionyl chloride (SOCl₂) is a common reagent for converting alcohols to alkyl chlorides. In the synthesis of this compound, isopropyl lactate is reacted with thionyl chloride. epo.orggoogle.com The reaction proceeds through the formation of an intermediate chlorosulphinate of the alkyl lactate, which then decomposes upon heating to yield the final product. epo.orggoogle.com

A process for preparing racemic or optically active alkyl 2-chloropropionates involves gradually adding the alkyl lactate to an excess of thionyl chloride in the presence of an organic base like pyridine (B92270). google.com This initial step is carried out at a temperature below the decomposition point of the intermediate chlorosulphinate. Subsequently, the reaction mixture is heated to decompose the chlorosulphinate and form the desired alkyl 2-chloropropionate. google.com A specific example involved reacting isopropyl lactate (5 mols) with thionyl chloride (5.37 mols) in the presence of pyridine (1.2 g). The isopropyl lactate was added at 60°C over 4 hours, followed by heating at 75°C for 1 hour and 35 minutes, resulting in a 95.7% yield of this compound. google.com

Reactions Involving Phosgene (B1210022) and Chloroformate Intermediates

Another method for the chlorination of alkyl lactates involves the use of phosgene (COCl₂). epo.orggoogle.com This process entails reacting the corresponding alkyl lactate with phosgene to form a chloroformate intermediate. epo.orggoogle.com This intermediate is then decomposed in the presence of a tertiary base, such as pyridine, to yield the alkyl 2-chloropropionate. epo.orggoogle.com

This method is particularly advantageous for preparing optically active alkyl 2-chloropropionates of high purity. epo.orggoogle.com The decomposition of the chloroformate intermediate is typically carried out at a temperature below 60°C, preferably between 20°C and 40°C. epo.org For instance, L(-)-methyl lactate was reacted with phosgene and then treated with pyridine in dichloromethane (B109758) to produce the corresponding chloropropionate. google.com

Optimization of Reaction Conditions and Reagent Stoichiometry

Optimizing reaction conditions and reagent stoichiometry is crucial for maximizing the yield and purity of this compound.

In the thionyl chloride method, maintaining a molar excess of thionyl chloride of at least 2.5% relative to the alkyl lactate is important during the initial formation of the chlorosulphinate intermediate. google.com The temperature must be carefully controlled to remain below the decomposition point of this intermediate during its formation. google.com

For the phosgene method, the decomposition of the chloroformate intermediate is sensitive to temperature and the choice of tertiary base. epo.org Using about 0.2 mol of a tertiary base per mole of lactate has been found to be adequate for the decomposition step, which is stirred at a maintained temperature of 20 to 40°C until the evolution of carbon dioxide gas ceases. epo.org

The following table summarizes the reaction conditions for the synthesis of alkyl 2-chloropropionates via the chlorination of alkyl lactates with thionyl chloride.

Reactant 1Moles of Reactant 1Reactant 2Moles of Reactant 2CatalystCatalyst AmountTemperature (°C)TimeYield (%)
Isopropyl lactate5Thionyl chloride5.37Pyridine1.2 g60 (addition), 75 (heating)4 h (addition), 1 h 35 min (heating)95.7
n-Butyl lactate4Thionyl chloride4.30Pyridine1.2 g60 (addition), 75 (heating)4 h (addition), 1 h 15 min (heating)-

Alternative Synthetic Routes to Related 2-Chloropropionates

While direct synthesis of this compound is common, related 2-chloropropionate esters can be formed through various alternative pathways, which are foundational to understanding the broader chemistry of this class of compounds.

A fundamental and widely applicable method for synthesizing 2-chloropropionates involves a two-step process: the chlorination of propionic acid followed by esterification. smolecule.comontosight.ai The initial step is the α-chlorination of the carboxylic acid. Racemic 2-chloropropionic acid is commonly produced by the chlorination of propionyl chloride, which is then hydrolyzed to yield the acid. wikipedia.org Alternatively, propionic acid can be directly chlorinated using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to produce 2-chloropropionic acid. smolecule.com

Once the 2-chloropropionic acid has been synthesized and isolated, it undergoes an esterification reaction with the desired alcohol. smolecule.com For the synthesis of this compound, 2-chloropropionic acid would be reacted with isopropanol, typically in the presence of an acid catalyst, in a process known as Fischer esterification. A similar esterification has been documented in the preparation of propargyl 2-chloropropionate, where 2-chloropropionic acid was reacted with propargyl alcohol using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as coupling agents. ustc.edu.cn

Nucleophilic substitution reactions provide a distinct pathway to halogenated esters, often allowing for stereochemical control. wikipedia.orgmdpi.com A significant example of this approach is the synthesis of chiral 2-chlorocarboxylic acids from α-amino acids through diazotization. wikipedia.orgwikipedia.org Specifically, enantiomerically pure (S)-2-chloropropionic acid can be prepared from the naturally occurring amino acid L-alanine. wikipedia.org This process involves treating L-alanine with a nitrite (B80452) source in the presence of hydrochloric acid. The amino group is converted into a diazonium salt, which is an excellent leaving group and is subsequently replaced by a chloride ion from the solvent in a nucleophilic substitution reaction. The resulting (S)-2-chloropropionic acid can then be esterified with isopropanol to yield optically active isopropyl (S)-2-chloropropionate.

Stereoselective and Enantioselective Synthesis

This compound contains a chiral center at the second carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-isopropyl 2-chloropropionate and (S)-isopropyl 2-chloropropionate. wikipedia.org The synthesis of specific enantiomers is of high importance, particularly for applications in the pharmaceutical and agrochemical industries, where one enantiomer often exhibits the desired biological activity while the other may be inactive or even detrimental. dur.ac.uk

A racemic mixture, which contains equal amounts of the (R)- and (S)-enantiomers, is typically formed when the synthesis does not involve chiral reagents or catalysts. google.com For instance, the chlorination of propionyl chloride followed by hydrolysis produces racemic 2-chloropropionic acid, which upon esterification with isopropanol results in racemic this compound. wikipedia.org

Another common route to a racemic product is to start with a racemic precursor. Processes that utilize racemic alkyl lactates as the starting material for chlorination will yield racemic alkyl 2-chloropropionates. google.comgoogle.com

Several advanced strategies have been developed to obtain enantiomerically enriched or pure this compound. These methods can be broadly categorized into the resolution of racemic mixtures and direct asymmetric synthesis from chiral precursors. google.com

Chemical and Enzymatic Resolution

Resolution involves separating the enantiomers from a racemic mixture.

Chemical Resolution: This method uses a chiral resolving agent to form a pair of diastereomers with the racemic compound. These diastereomers have different physical properties and can be separated. For example, racemic 2-chloropropionic acid has been resolved using optically active amines like 1-(1-naphthyl)ethylamine (B3023371) or amino acids like valine. google.com

Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes, particularly lipases, to selectively react with one enantiomer in a racemic mixture. Lipases from Candida rugosa and Pseudomonas have been shown to selectively hydrolyze one enantiomer of a racemic 2-chloropropionate ester, leaving the other enantiomer unreacted and thus enantiomerically enriched. dur.ac.ukgoogle.com For instance, lipase-catalyzed hydrolysis of racemic 2-chloropropionate can produce (R)-(+)-2-chloropropionic acid while leaving (S)-(-)-2-chloropropionate ester. google.com Similarly, enantioselective aminolysis of ethyl 2-chloropropionate has been achieved using lipase (B570770) from Candida cylindracea. researchgate.net

Table 1: Examples of Resolution Strategies for 2-Chloropropionic Acid and its Esters
MethodResolving Agent/EnzymeTarget Enantiomer IsolatedYield/Enantiomeric Excess (ee)Reference
Chemical ResolutionOptically active valine(R)-2-chloropropionic acid11% yield, 96.7% ee google.com
Chemical ResolutionOptically active 2-aryl-2-isopropylethylamine(S)-(-)-2-chloropropionic acid24.2% yield, 83.2% ee google.com
Enzymatic Resolution (Hydrolysis)Porcine pancreatic lipase(S)-(-)-2-chloropropionate esterData not specified google.com
Enzymatic Resolution (Hydrolysis)Pseudomonas Lipase(S)-2-chloropropionic acidData not specified google.com

A highly effective strategy for producing optically active this compound is to begin with a readily available, enantiomerically pure starting material (a chiral precursor) and introduce the chlorine atom with stereochemical control. The most common precursors for this purpose are alkyl lactates, which are derived from lactic acid. google.comgoogle.com

A well-documented process involves the reaction of an optically active alkyl lactate with thionyl chloride (SOCl₂), often in the presence of a base like pyridine. google.com The reaction proceeds through a chlorosulphinate intermediate. The stereochemical outcome of this reaction is typically an inversion of configuration at the chiral center. Therefore, starting with an alkyl L-lactate (which has the S configuration) produces an alkyl D-2-chloropropionate (which has the R configuration). A similar transformation can be achieved using phosgene instead of thionyl chloride. google.com

A specific example from the patent literature demonstrates the synthesis of optically active this compound from isopropyl lactate. google.com

Table 2: Synthesis of Optically Active this compound from Isopropyl Lactate google.com
ParameterValue/Description
Starting MaterialIsopropyl lactate (5 mols)
Optical Rotation of Starting Material[α]D20 = -10.75° (L-isomer)
ReagentsThionyl chloride (5.37 mols), Pyridine (1.2 g)
Reaction ConditionsLactate added at 60°C over 4 hours, then heated at 75°C for 1 hour 35 minutes.
PurificationDistillation under vacuum (10 mm Hg)
Final ProductThis compound
Optical Rotation of Product[α]D20 = +14.02° (D-isomer)
Purity of Main Fraction>99.5%
Overall Yield95.7%

Strategies for Optically Active this compound

Resolution of Racemic this compound Esters

The separation of racemic mixtures of 2-chloropropionate esters into their constituent enantiomers is a critical process, particularly because the biological activity of many agrochemicals derived from them, such as phenoxypropionate herbicides, resides in only one of the enantiomers. dur.ac.ukchemicalbook.com Kinetic resolution, a key technique for this purpose, involves the differential reaction of enantiomers with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer from the slower-reacting one. kocw.or.kr This separation can be achieved through several methods, most notably enzymatic hydrolysis and chiral chromatography.

Enzymatic resolution has emerged as a preferred method due to its high enantioselectivity, mild reaction conditions, and environmental compatibility. google.com Lipases, in particular, have been extensively studied for the stereoselective hydrolysis or esterification of 2-chloropropionate esters. dur.ac.ukgoogle.comresearchgate.net The success of enzymatic resolution often depends on the choice of enzyme, substrate, and reaction medium. For instance, lipases from Candida rugosa (formerly C. cylindracea) have shown high enantiospecificity in the hydrolysis of various 2-chloropropionate esters. dur.ac.uk The reaction is typically conducted in a biphasic system, where the ester is dissolved in a water-immiscible organic solvent and the enzyme resides in an aqueous buffer phase. dur.ac.uk This setup is crucial because while some esters like methyl-2-chloropropionate are partially water-soluble, enzymes like C. rugosa lipase may not exhibit enantiospecificity in a purely aqueous medium. dur.ac.uk

Another effective method is chiral chromatography, which physically separates enantiomers based on their differential interactions with a chiral stationary phase (CSP). google.comgcms.cz Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) techniques have been developed for this purpose. gcms.czgoogle.com Polysaccharide-based and cyclodextrin-based CSPs are commonly employed. google.comgcms.czgoogle.com For analytical purposes, direct separation on a chiral column is often feasible, while preparative separations may also be achieved. google.comgcms.cz In some HPLC methods, pre-column derivatization is used to enhance the interaction with the CSP and improve separation. researchgate.net

Enzymatic Resolution Findings

Research has demonstrated the efficacy of various lipases in the kinetic resolution of racemic 2-chloropropionate esters. Porcine pancreatic lipase (PPL) has been used to resolve racemic 2-chloropropionate esters via hydrolysis. In a typical procedure, the ester is dissolved in a phosphate (B84403) buffer, and PPL is added, catalyzing the hydrolysis of the (S)-enantiomer. google.com This leaves the unreacted (R)-ester, which can be recovered from the organic phase, while the resulting (S)-2-chloropropionic acid is isolated from the aqueous phase. google.com Similarly, lipases from Candida rugosa, Pseudomonas species, Bacillus species, and Staphylococcus species have been identified as effective catalysts for the asymmetric hydrolysis of esters like methyl or ethyl 2-chloropropionate. dur.ac.ukgoogle.com The enantioselectivity of the enzyme can be profound; for example, encapsulating Candida cylindracea lipase in sol-gel silica (B1680970) glass significantly enhanced its activity and enantioselectivity in the aminolysis of ethyl-2-chloropropionate, yielding the (S)-amide product with a 97% enantiomeric excess (e.e.). whiterose.ac.uk

Table 1: Examples of Enzymatic Resolution of 2-Chloropropionate Esters

Chromatographic Resolution Findings

Chiral chromatography offers a powerful alternative for the separation of 2-chloropropionate ester enantiomers. Gas chromatography, utilizing capillary columns with chiral stationary phases, has proven effective. For instance, a (±)-methyl 2-chloropropionate mixture can be resolved using a cyclodextrin-based column, such as α-DEX 120, which is composed of permethylated α-cyclodextrin in a polysiloxane cophase. gcms.cz

High-performance liquid chromatography (HPLC) is also widely used. Polysaccharide-based chiral columns, such as CHIRALPAK AS-H, have been successfully employed. google.com A typical method involves using a mobile phase consisting of a mixture of an alkane (like n-hexane) and an alcohol (like isopropyl alcohol). google.com For certain analyses, derivatization of the corresponding 2-chloropropionic acid is performed prior to injection. One study reported the derivatization of 2-chloropropionic acid with 1-naphthylamine, followed by separation on a Chiralcel OD-H column to accurately measure the optical purity. researchgate.net

Table 2: Examples of Chromatographic Resolution of 2-Chloropropionate Derivatives

Chemical Reactivity and Mechanistic Investigations

Ester Hydrolysis Kinetics and Mechanisms

The hydrolysis of Isopropyl 2-chloropropionate involves the cleavage of its ester bond to yield Isopropyl alcohol and 2-chloropropionic acid. This transformation can be achieved under acidic, basic, or enzymatic conditions, each proceeding through distinct mechanistic pathways.

The acid-catalyzed hydrolysis of esters like this compound is a reversible process that follows a nucleophilic acyl substitution mechanism. libretexts.orgucalgary.ca The reaction is typically initiated by the protonation of the carbonyl oxygen by a strong acid, which increases the electrophilicity of the carbonyl carbon. chemistrysteps.com This activation facilitates the nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. ucalgary.ca Subsequent proton transfer and elimination of isopropyl alcohol regenerates the acid catalyst and yields 2-chloropropionic acid. ucalgary.cachemistrysteps.com

General Mechanism of Acid-Catalyzed Ester Hydrolysis

Step Description
1 Protonation of the carbonyl oxygen to activate the ester.
2 Nucleophilic attack by water on the electrophilic carbonyl carbon.
3 Formation of a tetrahedral intermediate.
4 Proton transfer from the attacking water molecule to the alkoxy group.
5 Elimination of the alcohol (Isopropyl alcohol) as a leaving group.

| 6 | Deprotonation to form the carboxylic acid (2-chloropropionic acid) and regenerate the acid catalyst. |

This table describes the generally accepted A-2 mechanism for the acid-catalyzed hydrolysis of esters.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction for esters such as this compound. libretexts.orgucalgary.ca The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. byjus.com This addition step results in the formation of a tetrahedral intermediate. ucalgary.ca

General Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)

Step Description
1 Nucleophilic attack by a hydroxide ion on the carbonyl carbon.
2 Formation of a tetrahedral intermediate.
3 Collapse of the intermediate and elimination of the alkoxide (isopropoxide) leaving group.
4 Rapid, irreversible acid-base reaction where the alkoxide deprotonates the carboxylic acid.

| 5 | Formation of the carboxylate salt (2-chloropropionate) and the alcohol (Isopropyl alcohol). |

This table outlines the BAC2 mechanism for the base-catalyzed hydrolysis of esters, which is an irreversible process.

Enzymatic hydrolysis offers a green and highly selective alternative for the cleavage of ester bonds. Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are a class of serine hydrolases that can effectively catalyze the hydrolysis of esters like this compound. nih.govscispace.com These enzymes are known for their ability to function at the oil-water interface and can exhibit high levels of chemo-, regio-, and enantioselectivity. scispace.com

The mechanism of lipase-catalyzed hydrolysis involves a catalytic triad (B1167595) (commonly serine, histidine, and aspartate) in the enzyme's active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate, which then acylates the enzyme. The deacylation step, involving a water molecule, releases the carboxylic acid and regenerates the active enzyme.

Research on related compounds, such as 2-chloropropionic acid methyl ester, has demonstrated the potential for enantioselective hydrolysis using lipases like that from Candida rugosa. researchgate.net This selectivity is highly valuable for producing enantiomerically pure forms of 2-chloropropionic acid, which are important chiral building blocks in synthesis. researchgate.net

Key Features of Lipase-Catalyzed Hydrolysis

Feature Description
High Selectivity Lipases can distinguish between enantiomers, leading to the kinetic resolution of racemic esters.
Mild Conditions Reactions are typically carried out at or near room temperature and neutral pH.
Catalytic Triad A serine-histidine-aspartate triad is central to the catalytic mechanism.

| Interfacial Activation | Many lipases show increased activity at an oil-water interface. scispace.com |

Nucleophilic Substitution Reactions at the Alpha-Carbon

The presence of a chlorine atom on the carbon adjacent to the carbonyl group (the alpha-carbon) makes this compound susceptible to nucleophilic substitution reactions. The electrophilicity of this carbon center is enhanced, facilitating the displacement of the chloride ion by various nucleophiles. nih.gov

This compound can react with nucleophilic amines and thiols, leading to the substitution of the chlorine atom. For instance, primary and secondary amines can act as nucleophiles, attacking the alpha-carbon to displace the chloride and form the corresponding alpha-amino acid ester. This reaction is a common route for the synthesis of amino acid derivatives. The reaction of the related compound, ethyl 2-chloropropionate, is known to undergo nucleophilic displacement with heterocyclic amines. evitachem.com

Similarly, thiols and their conjugate bases (thiolates) are potent nucleophiles that can displace the chlorine atom to form thioethers (sulfides). The reaction between aldehydes and thiols to form hemithioacetals is a well-known reversible process, and analogous reactivity can be expected at the electrophilic alpha-carbon of halo-esters. researchgate.net The modification of amino groups in proteins with reagents like 2-iminothiolane (B1205332) highlights the fundamental reactivity between amine and thiol functionalities with electrophilic centers. nih.gov

The displacement of the chlorine atom at the alpha-position is a characteristic reaction of alpha-halo esters. The carbon-chlorine bond is polarized, making the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. nih.gov This reactivity is fundamental to the utility of compounds like this compound as alkylating agents and synthetic intermediates.

The reaction generally proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The incoming nucleophile attacks the alpha-carbon from the side opposite to the chlorine atom, leading to an inversion of stereochemistry if the carbon is a chiral center. The efficiency of the displacement depends on the strength of the nucleophile, the solvent, and the reaction conditions. The reactivity of the related 2-chloropropionyl chloride, which readily undergoes chloride displacement with water, amines, alcohols, and thiols, underscores the electrophilic nature of the alpha-carbon center.

Transesterification Reactions

Transesterification is a chemical process involving the exchange of the alkoxy group of an ester with that of an alcohol. wikipedia.org This reaction is pivotal in various synthetic pathways and can be catalyzed by acids, bases, or enzymes. wikipedia.org

Acid-Catalyzed Transesterification

The transesterification of this compound under acidic conditions follows a well-established mechanism for esters. masterorganicchemistry.comresearchgate.net The process is initiated by the protonation of the carbonyl oxygen of the ester by a strong acid catalyst. wikipedia.orgmasterorganicchemistry.com This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.comresearchgate.net

Biocatalytic Transesterification

Biocatalytic methods, particularly using lipases, offer a green and highly selective alternative for transesterification reactions. wikipedia.orgsemanticscholar.org Lipases are hydrolase enzymes that can effectively catalyze the exchange of alkoxy groups in various esters under mild conditions. semanticscholar.orgresearchgate.net These enzymatic catalysts are noted for being less sensitive to free fatty acid content, which can mitigate side reactions and simplify product separation. nih.gov

Research in this area has demonstrated the utility of lipases for transforming 2-chloropropionate esters. For instance, lipases from Thermomyces lanuginosus and Rhizomucor miehei are commercially available and have been successfully used in the transesterification of various esters. nih.gov In a relevant study, the lipase-catalyzed transesterification of rapeseed oil was achieved with high conversion rates using immobilized lipases like Novozym 435. nih.gov While not specific to this compound, these studies establish the general principle and effectiveness of lipases, such as Lipozyme TL IM (Thermomyces lanuginosus), for catalyzing transesterification reactions on similar substrates. mdpi.com

The table below summarizes key parameters from a representative lipase-catalyzed transesterification process, illustrating the typical conditions employed.

ParameterCondition
Biocatalyst Lipozyme TL IM (Thermomyces lanuginosus)
Reaction In situ Transesterification
Alcohol Ethanol
Optimal Temperature 30 °C
Optimal Duration 7 hours
Catalyst Concentration 5% (w/w of oil)
Resulting Conversion >99%

This data is based on the transesterification of rapeseed oil and is presented to illustrate the typical conditions and high efficiency of lipase-catalyzed reactions. mdpi.com

Reaction Profile and Compatibility with Reagents

This compound, as a halogenated ester, exhibits a distinct reactivity profile. noaa.gov It is generally incompatible with strong oxidizing acids, caustic solutions, alkali metals, and hydrides. noaa.gov The interaction with these reagents can lead to vigorous and potentially hazardous reactions.

The parent compound, 2-chloropropionic acid, is known to react with a wide range of substances. It is neutralized by bases in exothermic reactions and can corrode metals like iron, steel, and aluminum. noaa.gov Esters of this acid, including the isopropyl variant, share some of this reactivity. For instance, reduction of (S)-2-chloropropionic acid with lithium aluminum hydride yields (S)-2-chloropropanol, indicating that the ester form would likely undergo a similar transformation of the carboxyl group. wikipedia.org

The table below details the compatibility of this compound with various classes of reagents.

Reagent ClassReactivity / CompatibilityOutcomeCitation
Acids ReactiveLiberates heat, along with isopropanol (B130326) and 2-chloropropionic acid. noaa.gov
Strong Oxidizing Acids Vigorously ReactiveSufficiently exothermic to potentially ignite reaction products. noaa.gov
Caustic Solutions (Bases) ReactiveGenerates heat. noaa.gov
Alkali Metals & Hydrides ReactiveGenerates flammable hydrogen gas. noaa.gov

Theoretical and Computational Studies of Reaction Mechanisms

A review of available literature did not yield specific theoretical or computational studies focused on the reaction mechanisms of this compound. However, computational chemistry is a powerful tool for investigating reaction mechanisms, kinetics, and potential energy surfaces for related chemical processes. rsc.orgmdpi.comnih.gov For example, studies on other chlorinated esters, such as 3-chloro-1,2-propanediol (B139630) fatty acid esters (3-MCPD esters), have employed computational simulations to explore formation pathways. nih.gov These studies utilize methods like density functional theory (DFT) to calculate energy barriers and identify the most likely reaction pathways, such as direct nucleophilic substitution. nih.gov Similar methodologies could be applied to elucidate the detailed mechanisms of transesterification or other reactions involving this compound.

Applications in Advanced Organic and Polymer Chemistry

Role as a Synthetic Intermediate

As an intermediate, isopropyl 2-chloropropionate serves as a foundational building block for the construction of more complex molecules. Its utility spans the production of high-value products in agrochemicals and other specialty chemical sectors.

The enantiomers of 2-chloropropionic acid and its esters, including the isopropyl ester, are crucial intermediates in the manufacturing of aryloxypropionic acid herbicides. google.com These herbicides are a class of selective, post-emergence pesticides used to control grassy weeds in broadleaf crops. The specific stereochemistry of the intermediate is often critical for the biological activity of the final herbicide. For instance, (S)-(-)-2-chloropropionic acid esters are key precursors for synthesizing highly efficient and low-toxicity herbicides such as quizalofop-p-ethyl, propaquizafop, and fluazifop-p-butyl. google.com The synthesis pathway typically involves the reaction of the chloropropionate ester with a substituted phenol (B47542) to form the corresponding 2-phenoxypropionic acid derivative. google.com

Table 1: Examples of Herbicides Synthesized from 2-Chloropropionate Intermediates

Herbicide ClassExample HerbicideKey Intermediate
Aryloxyphenoxypropionates ("FOPs")Quizalofop-p-ethyl(S)-(-)-2-Chloropropionic acid ester
Aryloxyphenoxypropionates ("FOPs")Fluazifop-p-butyl(S)-(-)-2-Chloropropionic acid ester
Phenoxypropionic AcidsD-2-phenoxypropionic acidsAlkyl L-2-chloropropionates

Beyond agrochemicals, 2-chloropropionic acid and its esters are valuable starting materials in the broader specialty chemical industry. They are utilized in the synthesis of various products, including dyes and pharmaceuticals. google.com For example, they serve as intermediates in the production of certain amino acid derivatives. google.com The process often involves nucleophilic substitution of the chlorine atom, allowing for the introduction of diverse functional groups into the molecule's backbone. The ester group can then be hydrolyzed or otherwise modified in subsequent synthetic steps.

Initiator in Polymerization Processes

This compound is particularly effective as an initiator in controlled radical polymerization, a technique that allows for the synthesis of polymers with precise molecular weights, low dispersity, and complex architectures.

Atom Transfer Radical Polymerization (ATRP) is a robust method for creating well-defined polymers. wikipedia.orgcmu.edu The process relies on the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst, typically a copper complex. wikipedia.orgcmu.edu Alkyl halides, such as this compound, are commonly used as initiators. The carbon-chlorine bond in the initiator is reversibly cleaved by the catalyst, generating a radical that initiates the polymerization of monomers. wikipedia.org The choice of initiator is crucial as it determines the number of growing polymer chains and becomes one of the end-groups of the final polymer. cmu.edugoogle.com The use of a chloro-initiator like this compound can offer advantages in certain systems, such as reduced susceptibility of the end groups to side reactions compared to bromo-initiators. cmu.edu

One of the most significant applications of this initiation system is in the synthesis of Poly(N-isopropylacrylamide), or PNIPAM. PNIPAM is a "smart" polymer known for its thermoresponsive behavior in aqueous solutions, exhibiting a sharp phase transition at its Lower Critical Solution Temperature (LCST). mdpi.com

ATRP allows for the synthesis of PNIPAM with controlled molecular weights and narrow molecular weight distributions. mdpi.comnih.gov In a typical system, an initiator like methyl or ethyl 2-chloropropionate is used with a copper(I) chloride/ligand catalyst complex (e.g., CuCl/Me₆Tren) in various solvents. mdpi.com The polymerization of the N-isopropylacrylamide (NIPAM) monomer proceeds in a controlled manner, allowing for predictable chain growth. mdpi.com Research has shown that solvent choice, such as water/DMF or alcohol mixtures, and temperature can significantly influence the polymerization kinetics and the degree of control. mdpi.comnih.gov

Table 2: Representative ATRP System for PNIPAM Synthesis

ComponentFunctionExample
MonomerBuilding block of the polymerN-isopropylacrylamide (NIPAM)
InitiatorStarts the polymer chain growthMethyl 2-chloropropionate
CatalystActivates/deactivates the growing chainCopper(I) chloride (CuCl)
LigandSolubilizes and tunes the catalystTris(2-(dimethylamino)ethyl)amine (Me₆Tren)
SolventDissolves reactantsWater/DMF, Isopropanol (B130326)

The "living" nature of ATRP, where the polymer chains retain their active halogen end-group, is a key advantage that enables the synthesis of complex polymer architectures. cmu.edu this compound and similar initiators are instrumental in creating these advanced materials.

Block Copolymers: These are polymers composed of two or more different monomer blocks. They are synthesized by first polymerizing one monomer using an initiator like this compound to create a macroinitiator. This macroinitiator, which is a polymer chain with a reactive halogen at its end, is then used to initiate the polymerization of a second monomer, resulting in a diblock copolymer. mdpi.comharth-research-group.org This sequential monomer addition can be repeated to create triblock or multiblock copolymers. mdpi.commdpi.com

Star Polymers: These polymers consist of multiple linear polymer chains ("arms") linked to a central core. cmu.edu They can be synthesized using two primary ATRP methods: "core-first" and "arm-first". In the "core-first" approach, a multifunctional initiator with several initiating sites is used. Polymer chains then grow outwards from this central core. cmu.edu In the "arm-first" method, linear polymer arms are first synthesized using a monofunctional initiator and then linked together by reacting them with a cross-linking agent. cmu.edu These techniques allow for the creation of well-defined star and star-block copolymers with a precise number of arms. rsc.org

Atom Transfer Radical Polymerization (ATRP) Initiation

Mechanistic Aspects of ATRP with this compound Derivatives

The fundamental mechanism of ATRP involves the reversible homolytic cleavage of a carbon-halogen bond in the initiator or the dormant polymer chain (P-X) by a transition metal complex in a lower oxidation state (e.g., Cu(I)Br/L). This generates a propagating radical (P•) and the transition metal complex in a higher oxidation state (e.g., X-Cu(II)Br/L). The radical then propagates by adding to monomer units. The key to the controlled nature of ATRP lies in the rapid deactivation of the propagating radical by the higher oxidation state metal complex, reforming the dormant species. This reversible process maintains a low concentration of active radicals at any given time, thereby minimizing termination reactions.

The reactivity of the initiator is a critical factor in achieving a well-controlled ATRP. Initiators with a carbon-halogen bond that is too strong will lead to slow initiation, resulting in a broad molecular weight distribution. Conversely, a bond that is too weak can lead to a high concentration of radicals and increased termination. The structure of the alkyl group and the nature of the halogen atom both influence the bond dissociation energy and, consequently, the activation rate constant (k_act).

In the case of 2-chloropropionate derivatives, the chlorine atom provides a good balance of reactivity for controlled polymerization. While bromine-containing initiators like ethyl 2-bromopropionate (EBP) are generally more reactive and lead to faster initiation, their chlorine analogues such as ethyl 2-chloropropionate (ECP) can also be effectively employed. ethz.ch The lower reactivity of the C-Cl bond compared to the C-Br bond results in a smaller ATRP equilibrium constant (K_ATRP = k_act / k_deact), which means the equilibrium lies further towards the dormant species. This can lead to slower polymerization rates but can also offer better control under certain conditions.

Research comparing the performance of EBP and ECP in the photo-ATRP of methyl acrylate (MA) has shown that ECP leads to slower initiation. For instance, at a similar monomer conversion of around 17-18%, only 15% of the ECP initiator was consumed, whereas 83% of the EBP initiator had reacted. rsc.org This difference in initiation efficiency directly impacts the molecular weight distribution of the resulting polymer. By using a mixture of initiators with different reactivities, such as EBP and ECP, the dispersity of the final polymer can be tailored. ethz.ch

The following table summarizes the initiator consumption for EBP and ECP at similar monomer conversions in the photo-ATRP of methyl acrylate, highlighting the difference in their initiation kinetics.

Table 1: Initiator Consumption in Photo-ATRP of Methyl Acrylate

Initiator Monomer Conversion (%) Initiator Consumption (%)
Ethyl 2-bromopropionate (EBP) 18 83

Data sourced from rsc.org

The choice of the ester group (e.g., methyl, ethyl, isopropyl) on the 2-chloropropionate initiator can also have a subtle effect on the polymerization kinetics, although the influence of the halogen atom is generally more dominant. The isopropyl group in this compound is slightly more sterically demanding than a methyl or ethyl group, which could marginally influence the rate of initiation and propagation. However, it is generally considered a suitable initiator for the controlled polymerization of a variety of monomers.

Analytical Methodologies for Research and Development

Chromatographic Separation Techniques

Chromatography is an indispensable tool for separating Isopropyl 2-chloropropionate from starting materials, byproducts, and impurities. The choice of technique is dictated by the specific analytical goal, such as purity assessment or the quantification of enantiomers.

Gas chromatography is a primary method for assessing the purity of this compound and for monitoring the progress of its synthesis. The volatile nature of this ester makes it well-suited for GC analysis, typically employing a flame ionization detector (FID) for robust and sensitive detection.

In a typical research application, a capillary column with a nonpolar or medium-polarity stationary phase is used to separate this compound from reactants like 2-chloropropionic acid and isopropyl alcohol, as well as from any side-products. The progress of an esterification reaction can be monitored by taking aliquots from the reaction mixture at various time points, quenching the reaction, and analyzing the composition by GC. The disappearance of starting materials and the appearance of the product peak can be quantified to determine reaction kinetics and endpoint. For example, a study on the synthesis of ethyl 2-chloropropionate, a close analog, utilized GC to monitor the reaction between 2-chloropropionic acid and ethanol. researchgate.net A similar approach is directly applicable to the synthesis of the isopropyl ester.

The purity of a synthesized and purified batch of this compound is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. High purity, often exceeding 98%, is a common requirement for subsequent research applications. avantorsciences.com

Table 1: Representative GC Parameters for Analysis of 2-Chloropropionic Acid Esters

Parameter Value
Column Capillary, e.g., VF-Wax ms (B15284909) (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250 °C
Oven Program Initial 60 °C (hold 3 min), ramp at 20 °C/min to 220 °C (hold 1 min)
Carrier Gas Helium
Flow Rate 1.0 mL/min
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)

Note: These parameters are based on a method for 2-chloropropionic acid and serve as a starting point for the analysis of its isopropyl ester. google.com

This compound possesses a chiral center at the second carbon of the propionate (B1217596) moiety, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-isopropyl 2-chloropropionate). In stereoselective synthesis or resolution studies, it is critical to determine the enantiomeric excess (e.e.) of the product. Chiral gas chromatography is a powerful technique for this purpose. gcms.cz

This method utilizes a chiral stationary phase (CSP), often based on derivatized cyclodextrins, which interacts differently with each enantiomer. This differential interaction leads to a separation in retention times, allowing for the baseline resolution of the two enantiomer peaks in the chromatogram. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers. Research on the separation of the enantiomers of methyl 2-chloropropionate has demonstrated the efficacy of cyclodextrin-based CSPs for this class of compounds. researchgate.net The same principles and types of stationary phases would be applied to resolve the enantiomers of this compound.

The determination of thermodynamic parameters from variable temperature measurements in chiral GC can provide insights into the mechanism of chiral recognition by the stationary phase. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of small molecules like this compound, particularly when dealing with less volatile impurities or when derivatization is employed. sigmaaldrich.comhovione.com Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is the most common mode for such analyses. americanpharmaceuticalreview.com

For this compound, a C18 column would be a suitable choice for the stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. An isocratic or gradient elution can be developed to achieve optimal separation from related compounds. Detection is commonly performed using a diode-array detector (DAD) or a UV detector, although coupling HPLC with mass spectrometry (LC-MS) provides greater specificity and identification capabilities. sigmaaldrich.com

While a specific HPLC method for this compound is not prominently detailed in the literature, methods for related isopropyl esters and halogenated carboxylic acids are well-established. For instance, an HPLC-DAD method was successfully developed for the analysis of isopropyl esters, demonstrating the technique's applicability. oatext.com Similarly, methods for separating diastereomers of chiral compounds after derivatization are common, which could be applied to determine the enantiomeric purity of this compound if the direct chiral GC separation is not feasible. mdpi.com

Spectroscopic Characterization in Research Contexts

Spectroscopic methods are essential for the unambiguous identification and structural confirmation of this compound. Techniques like NMR and mass spectrometry provide detailed information about the molecule's atomic connectivity, chemical environment, and mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR are routinely used to confirm the identity and structure of the compound. spectrabase.com

The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The methine proton of the isopropyl group would appear as a septet due to coupling with the six equivalent methyl protons, which in turn would appear as a doublet. The methine proton on the propionate backbone, adjacent to the chlorine atom, would appear as a quartet, coupled to the three protons of the adjacent methyl group, which would appear as a doublet. The chemical shifts of these protons are influenced by the electronegativity of the neighboring oxygen and chlorine atoms. docbrown.info

The ¹³C NMR spectrum provides information on the carbon skeleton. This compound is expected to show four distinct carbon signals: one for the carbonyl carbon, one for the methine carbon of the isopropyl group, one for the two equivalent methyl carbons of the isopropyl group, and one for the methine and one for the methyl carbon of the 2-chloropropionyl group. The carbon attached to the chlorine atom will be shifted downfield due to the deshielding effect of the halogen. docbrown.info By analyzing the chemical shifts, splitting patterns, and integration values from these spectra, the complete structure of this compound can be confirmed.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Proton/Carbon Group Predicted ¹H Chemical Shift (ppm) Splitting Pattern Predicted ¹³C Chemical Shift (ppm)
¹H -CH(Cl)- ~4.3 - 4.5 Quartet (q) -
¹H -CH₃ (propionyl) ~1.6 - 1.8 Doublet (d) -
¹H -OCH(CH₃)₂ ~5.0 - 5.2 Septet (sept) -
¹H -OCH(CH₃)₂ ~1.2 - 1.4 Doublet (d) -
¹³C C=O - - ~168 - 172
¹³C -CH(Cl)- - - ~55 - 60
¹³C -CH₃ (propionyl) - - ~20 - 25
¹³C -OCH(CH₃)₂ - - ~68 - 72
¹³C -OCH(CH₃)₂ - - ~21 - 23

Note: These are predicted values based on analogous structures like 2-chloropropane (B107684), isopropyl propionate, and other 2-chloropropionic acid esters. Actual values may vary depending on the solvent and experimental conditions. docbrown.infodocbrown.infochemicalbook.com

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₆H₁₁ClO₂, the expected monoisotopic mass is approximately 150.04 Da. nih.gov

In electron ionization mass spectrometry (EI-MS), the molecule is ionized, and the resulting molecular ion and its fragment ions are detected. A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, separated by two mass units, with a characteristic intensity ratio of 3:1. This pattern is a clear indicator of the presence of a single chlorine atom in the molecule. docbrown.info

The fragmentation pattern in the mass spectrum provides further structural information. For this compound, common fragmentation pathways would include the loss of the isopropyl group, the loss of the isopropoxy group, and cleavage of the carbon-chlorine bond. The fragmentation of the related compound 2-chloropropane shows a characteristic base peak at m/z = 43, corresponding to the stable isopropyl cation. youtube.com A similar fragment would be expected for this compound.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Notes
150/152 [C₆H₁₁ClO₂]⁺ Molecular ion peak ([M]⁺ and [M+2]⁺) with ~3:1 intensity ratio.
107/109 [C₃H₄ClO₂]⁺ Loss of isopropyl radical (•C₃H₇).
91/93 [C₃H₄ClO]⁺ Loss of isopropoxy radical (•OC₃H₇).
63/65 [C₂H₄Cl]⁺ Fragment from cleavage of the ester bond.
43 [C₃H₇]⁺ Isopropyl cation, likely a prominent peak.

Note: The presence of two m/z values separated by 2 indicates fragments containing a chlorine atom. docbrown.infoyoutube.com

While "end-group analysis" is typically associated with polymers, in the context of a small molecule like this compound, MS fragmentation analysis serves a similar purpose by identifying the key functional groups at the termini of the carbon backbone.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its principal functional components: the ester group, the alkyl chains, and the carbon-chlorine bond.

The most prominent absorption band in the spectrum of this compound is the carbonyl (C=O) stretching vibration of the ester group. This typically appears as a strong, sharp peak in the region of 1750-1735 cm⁻¹. ucla.eduucalgary.ca The presence of the chlorine atom on the alpha-carbon (the carbon adjacent to the carbonyl group) can slightly shift this frequency.

The spectrum also displays absorptions related to the C-O bonds of the ester linkage. Two distinct C-O stretching vibrations are expected: one for the C-O bond between the carbonyl carbon and the oxygen (sp² C-O), and another for the C-O bond between the oxygen and the isopropyl group (sp³ C-O). These bands are typically found in the fingerprint region, between 1300 and 1000 cm⁻¹. ucalgary.caresearchgate.net

Vibrations associated with the alkyl portions of the molecule (the isopropyl and the propionate backbone) are also evident. The stretching vibrations of the carbon-hydrogen (C-H) bonds in these sp³-hybridized carbons are observed in the 3000-2850 cm⁻¹ range. vscht.czlibretexts.org Additionally, C-H bending vibrations for the methyl (CH₃) and methine (CH) groups appear at approximately 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹, respectively. libretexts.org

Finally, the carbon-chlorine (C-Cl) bond gives rise to a stretching absorption. This band is typically found in the lower frequency region of the spectrum, generally between 800 and 600 cm⁻¹. The exact position can vary depending on the molecular environment. docbrown.info

The table below summarizes the expected characteristic IR absorption bands for this compound.

Table 1: Characteristic Infrared Absorptions for this compound The data in this table is interactive. Users can sort columns by clicking on the headers.

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹) Intensity
Ester (C=O) Stretch 1750 - 1735 Strong
Ester (C-O) Stretch 1300 - 1000 Medium
Alkyl (C-H) Stretch 3000 - 2850 Medium to Strong
Alkyl (C-H) Bend 1470 - 1350 Variable

Advanced Techniques for Molecular Characterization of Derivatives

The molecular characterization of derivatives of this compound relies on advanced analytical techniques that provide detailed structural information. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with chromatographic techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), are indispensable in research and development. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the carbon-hydrogen framework of a molecule.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a derivative of this compound, one would expect to see distinct signals for the protons on the isopropyl group, the methine proton alpha to the chlorine, and the methyl protons of the propionate backbone. The chemical shifts (δ) and splitting patterns (multiplicity) of these signals are diagnostic for the specific structure.

¹³C NMR provides information on the different carbon environments within the molecule. spectrabase.com Key signals would correspond to the carbonyl carbon of the ester, the carbons of the isopropyl group, and the carbons of the chloropropionate chain, including the carbon bonded to the chlorine atom.

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound. nih.gov High-resolution mass spectrometry can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers clues to the molecule's structure. For chloropropionate esters, characteristic fragmentation pathways include α-cleavage and McLafferty rearrangement. nih.gov The presence of chlorine is often indicated by a characteristic isotopic pattern for ions containing the chlorine atom (³⁵Cl and ³⁷Cl isotopes). nih.gov

When new derivatives are synthesized, for instance, through substitution of the chlorine atom or modification of the ester group, these advanced techniques are crucial for confirming the new molecular structure. aocs.org For example, if the isopropyl group were replaced with a different alkyl group, both ¹H and ¹³C NMR would show predictable changes in chemical shifts and signal multiplicities, while mass spectrometry would show a corresponding shift in the molecular ion peak.

The table below outlines these advanced techniques and their specific applications in the characterization of this compound derivatives.

Table 2: Advanced Analytical Techniques for Derivative Characterization The data in this table is interactive. Users can sort columns by clicking on the headers.

Technique Abbreviation Information Obtained Application to Derivatives
Proton Nuclear Magnetic Resonance ¹H NMR Chemical environment and connectivity of protons. Determines the structure and placement of alkyl and other proton-containing groups.
Carbon-13 Nuclear Magnetic Resonance ¹³C NMR Number and type of carbon atoms. Confirms the carbon skeleton, including the presence of the carbonyl group and substituted carbons.
Mass Spectrometry MS Molecular weight and fragmentation patterns. Determines molecular formula and provides structural clues based on how the molecule breaks apart.
Gas Chromatography-Mass Spectrometry GC-MS Separation and identification of volatile compounds. Separates derivatives from reaction mixtures and provides mass spectra for structural elucidation. nih.gov

Environmental Transformation and Bioremediation Research

Microbial Degradation Pathways

The microbial degradation of isopropyl 2-chloropropionate is hypothesized to be a two-step process, initiated by the cleavage of the ester bond, followed by the removal of the chlorine atom from the resulting propionic acid molecule.

First, an esterase or lipase (B570770) enzyme hydrolyzes this compound, yielding two products: isopropanol (B130326) and 2-chloropropionic acid (2-CP). Isopropanol can be readily utilized as a carbon source by a wide variety of microorganisms. The second, more recalcitrant product, 2-chloropropionic acid, undergoes further degradation through the action of specialized enzymes.

The core of this degradation pathway is the enzymatic cleavage of the carbon-halogen bond in the 2-CP intermediate. This critical step is accomplished by dehalogenase enzymes, which are pivotal in the bioremediation of many halogenated environmental pollutants.

Following the initial hydrolysis of the isopropyl ester, the resulting 2-chloropropionic acid is catabolized by haloacid dehalogenases. These enzymes catalyze the hydrolytic removal of the chlorine atom from the α-carbon of 2-CP, producing lactate (B86563) and a chloride ion. This transformation is a crucial detoxification step, as it converts a toxic halogenated organic acid into a readily metabolizable organic acid.

Microorganisms that can utilize halogenated alkanoic acids as a sole carbon source have been isolated from various environments, including contaminated soils. For instance, bacteria such as Pseudomonas sp. have been shown to produce inducible dehalogenases when grown in the presence of D,L-2-chloropropionic acid. These enzymes are essential for the complete mineralization of the chlorinated intermediate. The 2-haloacid dehalogenase family of enzymes represents a promising tool for environmental bioremediation due to their ability to detoxify compounds like 2-CP.

A significant body of research highlights the stereospecific nature of dehalogenase enzymes that act on the chiral molecule 2-chloropropionic acid. The two enantiomers, (R)-2-chloropropionic acid and (S)-2-chloropropionic acid, are often degraded by distinct, stereospecific dehalogenases.

For example, studies on Pseudomonas sp. strain S3, isolated from a paddy field, revealed the presence of two different dehalogenases when the bacterium was grown on a racemic mixture of D,L-2-chloropropionic acid. One enzyme, a D-specific dehalogenase (DehD), is non-thermostable and acts on the D-isomer (equivalent to R-isomer). The other, an L-specific dehalogenase (DehL), is thermostable and specifically targets the L-isomer (equivalent to S-isomer). This enzymatic specificity is critical as it dictates the efficiency and pathway of degradation for each enantiomer. The dehalogenation reaction proceeds via a hydrolytic mechanism that inverts the stereochemical configuration at the C-2 position, meaning the dehalogenation of D-2-CP yields L-lactate, and the dehalogenation of L-2-CP yields D-lactate.

Table 1: Characteristics of Stereospecific Dehalogenases from Pseudomonas sp. strain S3

EnzymeSpecificityOptimal pHOptimal Temperature (°C)Thermostability
D-specific dehalogenase (DehD)D-2-chloropropionic acid9.535Non-thermostable
L-specific dehalogenase (DehL)L-2-chloropropionic acid7.550Thermostable (retains activity after heating at 55°C)

Fate in Environmental Systems (e.g., water, soil)

While specific studies on the environmental fate of this compound are limited, its behavior can be inferred from its chemical properties and the fate of similar compounds.

In Water: this compound is reported to be insoluble in water. noaa.gov This property suggests that if released into an aquatic environment, it would not readily dissolve but may persist as a separate phase or adsorb to suspended organic matter and sediment. noaa.gov Its degradation would be dependent on microbial activity capable of first hydrolyzing the ester. The hydrolysis products exhibit different fates; isopropanol is miscible in water and readily biodegradable, while 2-chloropropionic acid is soluble and its fate would be governed by the presence of dehalogenase-producing microorganisms.

In Soil: In terrestrial environments, the low water solubility of this compound implies it would likely have limited mobility and a tendency to adsorb to soil organic carbon. This adsorption would reduce its potential for leaching into groundwater. noaa.gov Volatilization from the soil surface could also be a potential dissipation pathway. noaa.gov The ultimate fate of the compound in soil is microbial degradation. The rate of degradation would depend on various factors, including soil moisture, temperature, pH, and the presence and abundance of microbial populations equipped with the necessary esterase and dehalogenase enzymes.

Research on Microbial Communities and Adaptation for Degradation

Direct research on microbial community adaptation to this compound is not extensively documented. However, general principles of microbial ecology and bioremediation suggest how microbial communities would likely respond to its introduction into the environment.

The degradation of a complex xenobiotic compound like this compound often requires the synergistic action of a microbial consortium. mdpi.com In such a consortium, different microbial species perform distinct metabolic functions. For example, one group of bacteria might be responsible for the initial hydrolysis of the ester into isopropanol and 2-chloropropionic acid. Other specialist populations, such as Pseudomonas or Rhodococcus species, would then degrade the chlorinated intermediate. griffith.edu.au

Upon introduction of this compound into an environment, a period of adaptation, or a lag phase, is expected. During this time, microbial populations capable of utilizing the compound or its breakdown products as a carbon source would be selectively enriched. nih.gov This enrichment process involves the growth of specific degrader populations and potential horizontal gene transfer of the genes encoding key enzymes like esterases and dehalogenases. The structure of the microbial community would shift to favor those organisms that can gain a metabolic advantage from the presence of the contaminant, leading to a more efficient degradation of the compound over time. nih.gov The development of such adapted microbial consortia is a cornerstone of bioremediation strategies for contaminated sites. frontiersin.org

Future Research Directions and Emerging Applications

Development of Novel Stereoselective Catalytic Systems

The chirality of 2-chloropropionates is crucial for their application in industries such as agrochemicals, where one enantiomer often exhibits significantly higher bioactivity. Consequently, a major area of future research is the development of highly efficient stereoselective catalytic systems for the synthesis of optically pure isopropyl 2-chloropropionate.

Current research has demonstrated processes for preparing optically active alkyl 2-chloropropionates by reacting the corresponding alkyl lactates with phosgene (B1210022) and decomposing the resulting chloroformate intermediates in the presence of a tertiary base like pyridine (B92270). researchgate.net To achieve high optical purity, this decomposition is typically carried out at temperatures below 60°C. researchgate.net Future work aims to replace traditional reagents with more sophisticated and environmentally benign catalytic systems. This includes the design of novel chiral catalysts, such as organocatalysts or metalloenzymes, that can facilitate the direct and highly enantioselective chlorination of isopropyl propionate (B1217596) or related precursors. dntb.gov.ua The goal is to develop processes that not only provide high yields and enantiomeric excess but also operate under milder conditions with improved atom economy, minimizing waste and enhancing process safety.

Exploration of New Polymer Architectures and Functional Materials

This compound and its structural analogs serve as effective initiators in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). mdpi.com This role is a cornerstone for the future exploration of new polymer architectures and functional materials. ATRP allows for the synthesis of polymers with predetermined molecular weights, low dispersity (Đ), and well-defined structures. xray.czmdpi.com

A key area of emerging research is the ability to tailor polymer properties by strategically selecting and combining initiators. For instance, by mixing two initiators with different reactivities, such as a highly reactive 2-bromopropionate and a less reactive 2-chloropropionate, researchers can precisely control the dispersity of the resulting polymers over a wide range while maintaining monomodal molecular weight distributions. acs.org This method provides a simple yet powerful tool for creating polymers with specific processing characteristics and performance attributes. acs.org

Future explorations will likely focus on using this compound to initiate the polymerization of a wide array of functional monomers, leading to the creation of complex polymer architectures. rsc.org These may include:

Block Copolymers: Synthesized by sequential monomer addition, leading to materials with distinct, phase-separated domains for applications in nanotechnology and drug delivery.

Star and Branched Polymers: Created using multifunctional initiators, resulting in materials with unique rheological and mechanical properties. mdpi.com

Bottlebrush Polymers: These structures, with densely packed polymeric side chains, offer exceptional control over material properties and are being investigated for use in thermo-responsive and biocompatible materials. rsc.orgresearchgate.net

The halogen end-group retained from the initiator allows for further chemical modification, enabling the synthesis of advanced functional materials with tailored end-group functionalities for specific applications. xray.cz

Table 1: Effect of Initiator Ratio on Polymer Dispersity in Photo-ATRP This table is generated based on findings from studies on mixed initiator systems in ATRP and illustrates a general trend. acs.org

Ratio of Ethyl 2-bromopropionate (EBP) to Ethyl 2-chloropropionate (ECP)Resulting Polymer Dispersity (Đ)Molecular Weight Distribution
100:0~1.1Narrow
75:25~1.3Intermediate
50:50~1.5Broad
25:75~1.6Broad
0:100~1.7Very Broad

Advanced Biocatalytic Strategies for Synthesis and Remediation

Biocatalysis presents a powerful and sustainable alternative to traditional chemical methods for both the synthesis of chiral molecules and the remediation of environmental pollutants. Enzymes, particularly dehalogenases found in various microorganisms, are at the forefront of this research area as they can catalyze the stereospecific degradation of compounds like 2-chloropropionic acid. uwaterloo.ca

Research has identified bacterial strains, such as Pseudomonas sp., that produce distinct dehalogenases capable of acting on specific enantiomers of 2-chloropropionic acid. cmu.edu These enzymes catalyze the hydrolytic removal of the chlorine atom, yielding hydroxyalkanoic acids. nih.gov This biocatalytic conversion has a dual benefit:

Bioremediation: Dehalogenases can be used to detoxify environments contaminated with halogenated organic compounds, which are often persistent and harmful. mdpi.com

Chiral Synthesis: The high stereospecificity of these enzymes allows for the kinetic resolution of racemic mixtures of 2-chloropropionates. For example, an L-specific dehalogenase can selectively convert the L-enantiomer, leaving the D-enantiomer untouched, or vice-versa. This is an effective route to producing optically pure building blocks for the synthesis of fine chemicals and pharmaceuticals. cmu.edu

Future research is directed toward discovering and engineering more robust and efficient dehalogenases. This includes isolating enzymes from extremophiles that can withstand harsh industrial process conditions and using protein engineering techniques to enhance substrate specificity, catalytic activity, and stability. cmu.edu

Table 2: Characteristics of Dehalogenase Enzymes from Pseudomonas sp. strain S3 Data synthesized from findings reported on the characterization of bacterial dehalogenases. cmu.edu

EnzymeSpecificityOptimal pHOptimal TemperatureThermostability
D-specific dehalogenase (DehD)D-2-chloropropionate9.535°CNot thermostable
L-specific dehalogenase (DehL)L-2-chloropropionate7.550°CRetains activity up to 55°C

Integration of Computational Chemistry for Predictive Studies

Computational chemistry is becoming an indispensable tool for accelerating research and development related to this compound. By providing insights at the molecular level, predictive studies can guide experimental work, saving time and resources.

In the realm of polymer science, mathematical modeling and computational analysis are being used to understand and predict the kinetics of ATRP. acs.orgcmu.edu For instance, computational models can correlate catalyst and initiator properties with polymerization rates and the degree of control over the final polymer structure. acs.org Key descriptors such as the HOMO energy of the catalyst, steric properties (percent buried volume), and catalyst distortion energies are used to build robust predictive models for initiator and catalyst efficiency. acs.org Molecular dynamics (MD) simulations further allow researchers to predict the bulk properties of new polymers, such as their morphology, mechanical strength, and phase behavior, by simulating atomic and molecular interactions. mdpi.comnu.edu.kz

For biocatalysis, computational methods are employed to elucidate the reaction mechanisms of enzymes like dehalogenases. xray.cz Quantum mechanics (QM) and molecular dynamics (MD) simulations can model the enzyme's active site, map the substrate's binding mode, and calculate the energy barriers for the dehalogenation reaction. This fundamental understanding is crucial for the rational design of mutant enzymes with enhanced activity or altered substrate specificity.

Furthermore, computational studies can investigate the mechanisms of catalytic reactions involved in both the synthesis and degradation of this compound. mdpi.com By modeling transition states and reaction pathways, researchers can identify rate-determining steps and design more effective catalysts for stereoselective synthesis or for the complete breakdown of the compound in remediation processes. mdpi.com The integration of these predictive tools is set to drive innovation by enabling a more targeted and efficient approach to discovering and optimizing the applications of this compound.

Q & A

What are the standard synthetic routes for Isopropyl 2-chloropropionate, and how can reaction conditions be optimized for high yield and purity?

This compound is typically synthesized via esterification of 2-chloropropionic acid with isopropyl alcohol under acidic catalysis. Key parameters include:

  • Catalyst choice : Concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) are commonly used, with PTSA offering easier separation .
  • Temperature : Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation.
  • Solvent-free vs. solvent-mediated : Solvent-free conditions reduce costs but may require careful temperature control to avoid decomposition.
  • Purity optimization : Distillation under reduced pressure (e.g., 40–50°C at 10 mmHg) isolates the product with >98% purity .

How does the enantiomeric configuration of this compound influence its utility in asymmetric synthesis?

The (R)- and (S)-enantiomers of this compound serve as chiral building blocks in enantioselective reactions. For example:

  • Chiral intermediates : The (S)-enantiomer is used in synthesizing β-amino alcohols via nucleophilic substitution, where the stereochemistry dictates the configuration of the final product .
  • Catalytic systems : Asymmetric hydrogenation using Ru-BINAP catalysts can achieve >90% enantiomeric excess (ee) when the ester group’s steric bulk (isopropyl) enhances stereochemical control .
  • Analytical validation : Chiral HPLC (e.g., Chiralpak® AD-H column) or polarimetry confirms ee, with retention times differing by 1–2 minutes for enantiomers .

What spectroscopic techniques are most effective for characterizing this compound, and what key features should researchers prioritize?

  • NMR :
    • ¹H NMR : A triplet at δ 1.2–1.3 ppm (isopropyl CH₃), a quartet at δ 4.9–5.1 ppm (OCH(CH₃)₂), and a doublet at δ 4.3–4.5 ppm (CHCl) .
    • ¹³C NMR : Signals at δ 170–175 ppm (ester carbonyl) and δ 65–70 ppm (OCH(CH₃)₂) .
  • IR : Strong absorbance at ~1740 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ester) .
  • GC-MS : Molecular ion peak at m/z 122.55 (C₄H₇ClO₂) with fragmentation patterns confirming the ester and chloro groups .

How does this compound perform as an initiator in controlled radical polymerization (e.g., ATRP), and what factors affect its efficiency?

In atom transfer radical polymerization (ATRP), this compound acts as an alkyl halide initiator. Key findings include:

  • Kinetic control : Linear first-order kinetics up to >90% conversion when paired with CuCl/Me₆TREN catalysts in polar solvents (e.g., DMF/water) .
  • Molecular weight (Mₙ) : Proportional to monomer-to-initiator ratio. For example, [M]/[I] = 100 yields Mₙ ~10,000 g/mol with polydispersity (Đ) <1.2 .
  • Comparison with analogs : Isopropyl esters exhibit slower initiation than methyl analogs due to steric hindrance but offer better solubility in hydrophobic monomers .

What storage conditions are critical for maintaining the stability of this compound, and how can degradation be monitored?

  • Storage : Keep at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Amber glass bottles reduce light-induced degradation .
  • Stability assessment :
    • GC analysis : Monitor for peaks corresponding to 2-chloropropionic acid (hydrolysis product) at m/z 108.5 .
    • pH testing : Aqueous solutions should remain neutral; acidic shifts indicate hydrolysis .

How can researchers resolve contradictions in reported reaction yields when using this compound in multi-step syntheses?

Discrepancies often arise from:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution but may increase side reactions in acidic conditions .
  • Catalyst loading : Excess acid catalysts (e.g., H₂SO₄) can degrade the ester; optimized protocols use 1–5 mol% .
  • Temperature gradients : Microscale reactions under reflux (ΔT ±2°C) improve reproducibility compared to bulk syntheses .

What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Nitrile gloves, goggles, and fume hoods mitigate exposure to vapors (TLV 5 ppm) .
  • Spill management : Absorb with vermiculite, neutralize with 5% NaHCO₃, and dispose as halogenated waste .
  • Emergency response : Follow ERG Guide 129 (flammable liquid) for fires, using CO₂ or dry chemical extinguishers .

Why does the isopropyl group in this compound enhance reactivity in certain nucleophilic substitutions compared to methyl/ethyl esters?

  • Steric effects : The branched isopropyl group reduces steric hindrance at the α-carbon, facilitating nucleophilic attack on the chloro-substituted carbon .
  • Electronic effects : The electron-donating isopropyl group stabilizes transition states in SN2 mechanisms, as shown in comparative studies with methyl 2-chloropropionate (rate increase ~1.5×) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.